molecular formula C11H14N2O B1310675 1-Pyridin-2-ylmethylpiperidin-4-one CAS No. 41661-56-7

1-Pyridin-2-ylmethylpiperidin-4-one

Cat. No.: B1310675
CAS No.: 41661-56-7
M. Wt: 190.24 g/mol
InChI Key: LQHWXULWFQQUDQ-UHFFFAOYSA-N
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Description

1-Pyridin-2-ylmethylpiperidin-4-one is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It is also known by other names such as Zinc02559648, CHEMBRDG-BB 4001982, and Pyridin-2-ylmethylpiperidin-4-one .


Synthesis Analysis

The synthesis of this compound can be achieved from 4-oxopiperidinium chloride and 2-(Chloromethyl)pyridine hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 318.1±27.0 °C and a predicted density of 1.149±0.06 g/cm3 . The compound is stored at a temperature of 2-8°C . The pKa value is predicted to be 6.04±0.20 .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Pyridine derivatives are pivotal in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been identified for their antifungal, antibacterial, antioxidant, anti-inflammatory, and anticancer properties. The versatility of pyridine scaffolds, including structures similar to 1-Pyridin-2-ylmethylpiperidin-4-one, allows for the development of a wide range of pharmacologically active agents. Specifically, the exploration of hybrid catalysts for the synthesis of bioactive scaffolds like pyrano[2,3-d]pyrimidine derivatives underscores the significance of pyridine analogs in synthesizing compounds with potential medicinal applications (Parmar, Vala, & Patel, 2023).

Catalysis

The use of pyridine derivatives in catalysis, especially in the synthesis of complex organic compounds, highlights their importance in chemical research. The design and application of catalysts derived from pyridine structures enable efficient synthesis pathways for various organic molecules, including those with potential pharmacological activities. The review of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds is an example of how pyridine derivatives facilitate the development of novel synthetic methods (Parmar, Vala, & Patel, 2023).

Safety and Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

1-Pyridin-2-ylmethylpiperidin-4-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with enzymes involved in metabolic pathways. For instance, it has been observed to interact with phosphatidylinositol 4-phosphate 5-kinases, which are crucial for the production of phosphatidylinositol (4,5)-bisphosphate . This interaction influences various cellular processes, including cell migration, actin-fiber formation, and cell-cell adhesion.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with phosphatidylinositol 4-phosphate 5-kinases leads to changes in the production of phosphatidylinositol (4,5)-bisphosphate, which acts as a second messenger in various cellular processes . This can result in alterations in cell migration, cytokinesis, and apoptosis. Additionally, this compound has been shown to affect the stress response and nuclear processes such as cell-cycle progression and splicing .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been observed to inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. For instance, the compound’s interaction with phosphatidylinositol 4-phosphate 5-kinases results in the production of phosphatidylinositol (4,5)-bisphosphate, which influences multiple cellular processes . Additionally, this compound may interact with other proteins and enzymes, further modulating cellular activities.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability can influence its efficacy and interactions with biomolecules. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects on cellular processes . Degradation over time can lead to changes in its activity and interactions, necessitating careful monitoring in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that at lower dosages, the compound can effectively modulate cellular processes without causing significant adverse effects . At higher dosages, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental and therapeutic applications. Threshold effects have also been noted, where specific dosages are required to achieve desired outcomes without inducing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, its interaction with phosphatidylinositol 4-phosphate 5-kinases affects the production of phosphatidylinositol (4,5)-bisphosphate, a key molecule in cellular signaling pathways . Additionally, the compound may influence other metabolic pathways, further modulating cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s efficacy and minimizing potential side effects in therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its efficacy and reducing off-target effects.

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-4-7-13(8-5-11)9-10-3-1-2-6-12-10/h1-3,6H,4-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHWXULWFQQUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459395
Record name 1-Pyridin-2-ylmethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41661-56-7
Record name 1-(2-Pyridinylmethyl)-4-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41661-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyridin-2-ylmethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Piperidinone, 1-(2-pyridinylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1-(2-Pyridinylmethyl)-4-piperidone is prepared from 4-piperidone and 2-picolyl chloride hydrochloride essentially as described above in Example 38, Scheme C, step a.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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